[(Dichloromethyl)sulfanyl]benzene
Description
Contextual Significance of Sulfur-Containing Organic Compounds in Chemical Science
The unique properties of the sulfur atom, including its ability to exist in various oxidation states and form multiple types of bonds, impart a rich and varied chemistry to organosulfur compounds. scientificlabs.ie These compounds are integral to numerous biological processes; for instance, the amino acids cysteine and methionine are fundamental building blocks of proteins, and many coenzymes and vitamins contain sulfur. scientificlabs.ie In the realm of synthetic chemistry, organosulfur compounds serve as versatile intermediates and reagents. Thioethers, characterized by a C-S-C linkage, are a prominent class of organosulfur compounds. nih.gov Their synthesis and reactions are a major focus of organic chemistry, with applications ranging from the preparation of complex molecules to their use as ligands in catalysis. nih.govorganic-chemistry.org
Overview of Dichloromethyl and Sulfanyl (B85325) Functional Groups in Organic Synthesis
The dichloromethyl group (-CHCl2) is a halogenated functional group that significantly influences the electronic properties and reactivity of a molecule. Its introduction into an organic framework can be achieved through various synthetic methods. The presence of two electron-withdrawing chlorine atoms makes the attached carbon atom electrophilic and can activate the molecule towards certain nucleophilic reactions.
The sulfanyl group (-S-), also known as a thioether or sulfide (B99878) group, is the sulfur analog of an ether group. The sulfur atom in a thioether is more nucleophilic and more easily oxidized than the oxygen in an ether. masterorganicchemistry.com Thioethers are key intermediates in organic synthesis and can be prepared through several methods, most commonly via the reaction of a thiolate with an alkyl halide. masterorganicchemistry.com The combination of a dichloromethyl group and a sulfanyl group in a single molecule, as in [(Dichloromethyl)sulfanyl]benzene, is expected to result in unique chemical properties and reactivity patterns.
Rationale for Comprehensive Investigation of this compound
A thorough investigation into this compound is warranted due to its status as a halogenated methyl thioether, a class of compounds with potential applications in organic synthesis. Understanding the interplay between the dichloromethyl and phenylsulfanyl moieties is crucial for predicting and harnessing its reactivity. While specific research on this compound is not extensively documented in readily available literature, its structure suggests it could serve as a precursor for various functionalized molecules. The study of this compound contributes to the broader understanding of the chemistry of α-haloalkyl aryl sulfides, which are valuable synthetic intermediates.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dichloromethylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c8-7(9)10-6-4-2-1-3-5-6/h1-5,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPMUKWXWJBTRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473746 | |
| Record name | [(Dichloromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5533-18-6 | |
| Record name | [(Dichloromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10473746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Physicochemical and Spectroscopic Properties of Dichloromethyl Sulfanyl Benzene
General Physical Characteristics
This compound is expected to be a liquid at room temperature, likely with a higher boiling point and density than its non-halogenated counterpart, thioanisole (B89551), due to the presence of the two chlorine atoms which increase its molecular weight and intermolecular forces.
Table 1: Physical Properties of an Analogous Compound: Chloromethyl Phenyl Sulfide
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇ClS |
| Molecular Weight | 158.65 g/mol |
| Boiling Point | 66 °C at 0.2 mmHg |
| Density | 1.184 g/mL at 25 °C |
Data for chloromethyl phenyl sulfide is provided as an analogue due to the lack of specific experimental data for this compound. sigmaaldrich.comsigmaaldrich.com
Spectroscopic Data Analysis
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show a singlet for the dichloromethyl proton (-CHCl₂) at a downfield chemical shift due to the deshielding effect of the two chlorine atoms and the sulfur atom. The aromatic protons of the benzene (B151609) ring would appear as a multiplet in the aromatic region.
¹³C NMR Spectroscopy: The carbon NMR spectrum would show a characteristic signal for the dichloromethyl carbon, significantly shifted downfield. The aromatic carbons would also exhibit distinct signals.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic peaks for the two chlorine atoms. Fragmentation patterns would likely involve the loss of chlorine atoms and cleavage of the C-S bond.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic ring and the dichloromethyl group, as well as C-Cl stretching vibrations.
Reactivity and Mechanistic Investigations of Dichloromethyl Sulfanyl Benzene
Reactions at the Dichloromethyl Group
The presence of two chlorine atoms on the methyl group attached to the sulfur atom makes this position susceptible to a variety of reactions, including nucleophilic substitutions, eliminations, and radical-mediated transformations.
Nucleophilic Substitution Reactions (SN1, SN2, SNi Mechanisms)
The carbon atom of the dichloromethyl group is electrophilic due to the electron-withdrawing nature of the two chlorine atoms and the sulfur atom. This allows for nucleophilic substitution reactions to occur. The specific mechanism (SN1, SN2, or SNi) is influenced by the nature of the nucleophile, the solvent, and the stability of potential intermediates. quora.commasterorganicchemistry.com
While specific kinetic studies on [(Dichloromethyl)sulfanyl]benzene are not extensively documented, analogies can be drawn from related α-chloro sulfides. The substitution reactions can proceed through:
SN1 Mechanism: This mechanism involves the formation of a carbocation intermediate. The stability of the α-thio carbocation is a key factor. The sulfur atom can stabilize an adjacent positive charge through resonance. Polar protic solvents would favor this pathway. quora.commasterorganicchemistry.comyoutube.com The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. quora.com
SN2 Mechanism: This is a concerted, bimolecular process where the nucleophile attacks the carbon atom as the leaving group (one of the chloride ions) departs. quora.commasterorganicchemistry.com This mechanism is favored by strong nucleophiles and polar aprotic solvents. libretexts.org Steric hindrance around the electrophilic carbon can influence the rate of SN2 reactions. quora.com
SNi Mechanism (Internal Nucleophilic Substitution): This is a less common pathway but can occur under specific conditions where the nucleophile is part of the leaving group or delivered by a reagent that can form a cyclic transition state.
Table 1: Comparison of SN1 and SN2 Reaction Characteristics quora.commasterorganicchemistry.com
| Feature | SN1 Mechanism | SN2 Mechanism |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |
| Molecularity | Unimolecular | Bimolecular |
| Intermediate | Carbocation | Transition State |
| Stereochemistry | Racemization | Inversion of configuration |
| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required |
| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |
| Substrate Structure | Favored by substrates that form stable carbocations (e.g., tertiary, benzylic) | Favored by unhindered substrates (e.g., methyl, primary) |
Elimination Reactions and Pathways
Under the influence of a strong base, this compound can potentially undergo elimination reactions to form a thioenol ether intermediate. The two main pathways for elimination are E1 and E2. libretexts.orglibretexts.orgmasterorganicchemistry.com
E2 Mechanism: This is a concerted, one-step process where a base removes a proton from the carbon adjacent to the leaving group, and the leaving group departs simultaneously to form a double bond. Strong, non-nucleophilic bases favor this pathway. libretexts.orglibretexts.orgyoutube.com
E1 Mechanism: This is a two-step process that begins with the formation of a carbocation, followed by the removal of a proton by a weak base to form the double bond. This pathway competes with the SN1 reaction. libretexts.orglibretexts.orgyoutube.com
The specific conditions will determine which pathway is favored. For this compound, the presence of two chlorine atoms could potentially lead to the elimination of HCl to form a chlorovinyl sulfide (B99878), which could undergo further reactions.
Table 2: Comparison of E1 and E2 Reaction Characteristics libretexts.orglibretexts.orgmasterorganicchemistry.com
| Feature | E1 Mechanism | E2 Mechanism |
| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |
| Molecularity | Unimolecular | Bimolecular |
| Base Strength | Weak base is sufficient | Strong base is required |
| Solvent | Favored by ionizing (polar protic) solvents | Solvent polarity is less critical |
| Intermediate | Carbocation | Concerted transition state |
| Stereochemistry | No specific stereochemical requirement | Requires anti-periplanar arrangement of H and leaving group |
Radical Pathways Involving Dichloromethyl Radicals
The C-Cl bonds in this compound can undergo homolytic cleavage under the influence of radical initiators (like AIBN) or UV light, leading to the formation of a dichloromethyl radical stabilized by the adjacent sulfur atom. wikipedia.orglumenlearning.comyoutube.comchadsprep.comlibretexts.org This radical can then participate in various chain reactions.
An analogy can be drawn from the free-radical halogenation of thioanisole (B89551) (methyl phenyl sulfide), where halogenation occurs at the methyl group. youtube.com In the case of this compound, further halogenation could potentially occur, or the radical could be trapped by other species in the reaction mixture. For instance, the cathodic reduction of bromodifluoromethyl phenyl sulfide has been shown to generate the (phenylthio)difluoromethyl radical, which can then react with olefins. beilstein-journals.org
The general steps in a radical chain reaction are: lumenlearning.comlibretexts.org
Initiation: Formation of the initial radical species.
Propagation: The radical reacts with a stable molecule to form a new radical, continuing the chain.
Termination: Two radicals combine to form a stable, non-radical product.
Hydrolysis and Related Transformations (Mechanistic Aspects)
The hydrolysis of this compound is expected to proceed via nucleophilic substitution of the chlorine atoms by water. Studies on the hydrolysis of chloromethyl aryl sulfides have shown that these reactions typically follow first-order kinetics, suggesting the formation of a carbocation intermediate in the rate-determining step (an SN1-type mechanism). researchgate.net The rate of hydrolysis is influenced by the electronic properties of the substituents on the phenyl ring.
The hydrolysis of α,α-dichlorotoluenes has also been studied and provides a useful comparison. acs.org For this compound, the initial hydrolysis product would be an unstable α-hydroxy-α-chloro thioether, which would likely rapidly lose HCl to form phenyl thioformyl (B1219250) chloride. Further hydrolysis would then yield phenylthiol and formic acid.
Reactions at the Sulfanyl (B85325) Sulfur Atom
The sulfur atom in this compound is a nucleophilic center and can undergo reactions, most notably oxidation.
Oxidation Reactions of the Thioether Linkage
The thioether linkage in this compound can be oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. The selectivity of the oxidation can often be controlled by the choice of oxidizing agent and reaction conditions. nih.govmdpi.comorganic-chemistry.orgorganic-chemistry.orgresearchgate.net
Common oxidizing agents for this transformation include:
Hydrogen Peroxide: Often used in the presence of a catalyst, such as a metal complex or an acid, to achieve selective oxidation to the sulfoxide. nih.govmdpi.comresearchgate.netnih.gov
Peroxy acids (e.g., m-CPBA): These are powerful oxidizing agents that can oxidize thioethers to sulfoxides and, with excess reagent or harsher conditions, to sulfones.
Sodium periodate: A mild and selective reagent for the oxidation of sulfides to sulfoxides.
Oxone®: A versatile oxidizing agent that can be used for both sulfoxide and sulfone synthesis. orientjchem.org
The oxidation process increases the oxidation state of the sulfur atom and significantly alters the electronic properties of the molecule. The resulting sulfoxide is chiral at the sulfur atom, while the sulfone is not.
Table 3: Common Oxidizing Agents for Thioether Oxidation nih.govmdpi.comorganic-chemistry.orgresearchgate.netnih.govorientjchem.org
| Oxidizing Agent | Typical Product(s) | Notes |
| Hydrogen Peroxide (H₂O₂) | Sulfoxide, Sulfone | Selectivity can be controlled by catalysts and reaction conditions. nih.govmdpi.comresearchgate.netnih.gov |
| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide, Sulfone | Strong oxidant, can lead to over-oxidation to the sulfone. |
| Sodium Periodate (NaIO₄) | Sulfoxide | Mild and selective for sulfoxide formation. |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfoxide, Sulfone | Versatile and can be used for both oxidation states. orientjchem.org |
Formation of Sulfoxides, Sulfones, and Other Sulfur(IV)/Sulfur(VI) Species
The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxides and sulfones, which are sulfur(IV) and sulfur(VI) species, respectively. The oxidation state of the sulfur significantly influences the chemical and physical properties of the molecule.
Sulfoxides
Oxidation of the sulfide to a sulfoxide introduces a chiral center at the sulfur atom, leading to the formation of a racemic mixture of (R)- and (S)-enantiomers of [(dichloromethyl)sulfinyl]benzene. This transformation can be achieved using a variety of oxidizing agents. For instance, the oxidation of similar aryl sulfides to sulfoxides has been accomplished using reagents like hydrogen peroxide in the presence of a catalyst or tert-butyl hydroperoxide. organic-chemistry.org The sulfoxide group is a versatile functional group in organic synthesis.
Sulfones
Further oxidation of the sulfoxide, or direct, more vigorous oxidation of the sulfide, yields the corresponding sulfone, [(dichloromethyl)sulfonyl]benzene. This oxidation can be carried out using stronger oxidizing agents or harsher reaction conditions. The sulfonyl group is a strong electron-withdrawing group, which significantly impacts the reactivity of the adjacent dichloromethyl group and the aromatic ring. researchgate.net The synthesis of sulfones from sulfides is a common transformation in organic chemistry, with various methods available to achieve this conversion. researchgate.net
Table 1: Oxidation Products of this compound
| Starting Material | Product | Oxidation State of Sulfur | Key Features |
| This compound | [(Dichloromethyl)sulfinyl]benzene | +4 | Chiral center at sulfur |
| This compound or [(Dichloromethyl)sulfinyl]benzene | [(Dichloromethyl)sulfonyl]benzene | +6 | Strong electron-withdrawing sulfonyl group |
Nucleophilic Attack and Displacement at the Sulfur Center
The sulfur atom in this compound and its oxidized derivatives can be susceptible to nucleophilic attack. The feasibility and outcome of such reactions depend on the oxidation state of the sulfur and the nature of the nucleophile.
In sulfides, the sulfur atom is generally less electrophilic. However, the presence of the electron-withdrawing dichloromethyl group can enhance its reactivity towards strong nucleophiles.
In sulfoxides and particularly in sulfones, the sulfur atom is significantly more electrophilic due to the presence of the electronegative oxygen atoms. This increased electrophilicity makes the sulfur center a target for nucleophilic attack. However, direct nucleophilic displacement at the sulfur atom of a sulfone is a challenging reaction. Studies on related arenesulfonyl compounds have shown that nucleophilic substitution at the sulfonyl sulfur can be influenced by factors such as the nature of the substituents on the aromatic ring and the reaction conditions. nih.gov In some cases, instead of substitution at the sulfur atom, nucleophilic attack may occur at other sites in the molecule, or the reaction might proceed through different mechanistic pathways. core.ac.uk
Cleavage of the C-S Bond (Mechanistic Insights)
The carbon-sulfur (C-S) bond in aryl sulfides and their derivatives can be cleaved under various conditions, including photochemical, electrochemical, and transition-metal-catalyzed reactions. rsc.org Mechanistic investigations into the C-S bond cleavage of related compounds, such as dibenzothiophene (B1670422) sulfones, have provided insights into the factors that govern this process. dntb.gov.uaresearchgate.net
For this compound, cleavage of the C(aryl)-S bond or the S-C(dichloromethyl) bond can occur. The relative ease of cleavage of these bonds will depend on the reaction conditions and the intermediates formed.
Visible-light photoredox catalysis has emerged as a powerful tool for C-S bond cleavage under mild conditions. This method often involves the generation of a radical cation intermediate of the sulfide. The stability and subsequent fragmentation pathway of this radical cation are crucial in determining the reaction products. For instance, mesolytic cleavage of the C–S bond in a radical cation intermediate can lead to the formation of a thiyl radical and a carbocation.
The electronic properties of the substituents on the aromatic ring can significantly influence the rate and mechanism of C-S bond cleavage. Electron-donating groups can stabilize the radical cation intermediate, while electron-withdrawing groups can have the opposite effect. researchgate.net
Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring
Directed Ortho Metalation (DoM) Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. baranlab.orguwindsor.cawikipedia.orgorganic-chemistry.orgharvard.edu This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents. baranlab.orgwikipedia.org
While the sulfanyl group itself is not a strong DMG, related sulfur-containing functional groups, such as sulfoxides, have been successfully employed as DMGs. wikipedia.org For this compound, the possibility of using the sulfur atom, potentially in an oxidized state (sulfoxide), as a directing group for ortho-lithiation could provide a route to selectively functionalize the benzene ring at the position ortho to the sulfur-containing substituent. The effectiveness of such a strategy would depend on the coordinating ability of the sulfur atom with the lithium reagent and the relative acidity of the ortho protons.
Influence of Sulfanyl and Dichloromethyl Substituents on Aromatic Reactivity
The reactivity of the benzene ring in this compound towards electrophilic and nucleophilic aromatic substitution is governed by the electronic effects of both the sulfanyl (-SCHCl₂) and dichloromethyl (-CHCl₂) groups.
Electrophilic Aromatic Substitution:
The sulfanyl group is generally considered an ortho, para-directing group in electrophilic aromatic substitution, although it is deactivating. lasalle.edu This is due to the interplay of two opposing electronic effects: the resonance effect, where the lone pairs on the sulfur atom can donate electron density to the ring, and the inductive effect, where the electronegativity of the sulfur atom withdraws electron density from the ring. lasalle.eduyoutube.comlibretexts.org The resonance effect directs incoming electrophiles to the ortho and para positions, while the inductive effect deactivates the ring towards substitution.
The dichloromethyl group is an electron-withdrawing group due to the inductive effect of the two chlorine atoms. This group will further deactivate the benzene ring towards electrophilic attack and will primarily direct incoming electrophiles to the meta position relative to itself.
Nucleophilic Aromatic Substitution:
Aromatic rings are generally unreactive towards nucleophiles. However, the presence of strong electron-withdrawing groups on the ring can facilitate nucleophilic aromatic substitution (SNAr). libretexts.orgyoutube.comwikipedia.orgyoutube.com The dichloromethyl group, being electron-withdrawing, will make the aromatic ring more susceptible to nucleophilic attack, particularly at the ortho and para positions relative to the sulfanyl group. The sulfanyl group itself, and especially its oxidized forms (sulfoxide and sulfone), can also influence the ring's susceptibility to nucleophilic attack. The sulfonyl group (-SO₂-), in particular, is a very strong electron-withdrawing group and strongly activates the ring for SNAr. researchgate.net
Table 2: Predicted Influence of Substituents on Aromatic Substitution
| Substituent | Electronic Effect | Influence on Electrophilic Aromatic Substitution | Influence on Nucleophilic Aromatic Substitution |
| -SCHCl₂ | Inductively withdrawing, potentially resonance donating | Deactivating, ortho, para-directing | Activating |
| -CHCl₂ | Inductively withdrawing | Deactivating, meta-directing | Activating |
Advanced Mechanistic Elucidation Techniques
The detailed investigation of the reaction mechanisms involving this compound would benefit from the application of advanced analytical and computational techniques.
Spectroscopic and Spectrometric Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR studies can provide real-time information about the formation and consumption of reactants, intermediates, and products. Techniques like 1H, 13C, and even 33S NMR could be employed to track the course of a reaction.
Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for identifying reaction intermediates and products, including transient species. rsc.org
Transient Absorption Spectroscopy: This technique can be used to detect and characterize short-lived intermediates, such as radical cations, which may be involved in photochemical reactions. researchgate.netnih.gov
Computational Chemistry:
Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the regioselectivity and stereoselectivity of reactions. nih.gov Such calculations can provide deep mechanistic insights that are often difficult to obtain experimentally.
By combining these advanced techniques, a comprehensive understanding of the reactivity and mechanistic pathways of this compound can be achieved.
Kinetic Isotope Effect Studies
Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the rate-determining step of a chemical reaction and providing insights into the structure of the transition state. youtube.com By replacing an atom at a specific position in a reactant with one of its heavier isotopes, changes in the reaction rate can be measured. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step, while a secondary KIE arises from isotopic substitution at a position not directly involved in bond cleavage. youtube.com
For reactions involving this compound, such as nucleophilic substitution or elimination at the dichloromethyl carbon, a deuterium (B1214612) KIE (kH/kD) would be particularly informative. For instance, in a hypothetical E2 elimination reaction where a base abstracts the hydrogen from the dichloromethyl group in the rate-determining step, a significant primary KIE would be expected. Conversely, in an SN1-type reaction proceeding through a carbocation intermediate, a small secondary KIE might be observed.
Table 1: Hypothetical Kinetic Isotope Effects for Reactions of this compound
| Reaction Type | Isotopic Substitution | Expected kH/kD | Interpretation |
| E2 Elimination | C-H vs. C-D | > 2 | C-H bond cleavage in the rate-determining step. |
| SN1 Hydrolysis | C-H vs. C-D | ~ 1 | No C-H bond cleavage in the rate-determining step. |
| SN2 Substitution | α-carbon 12C vs. 13C | > 1 | Change in hybridization at the carbon center. |
This table presents hypothetical data based on established principles of kinetic isotope effects.
Spectroscopic Monitoring of Reaction Intermediates
The direct observation and characterization of transient intermediates are crucial for confirming a proposed reaction mechanism. Techniques such as transient absorption spectroscopy, nuclear magnetic resonance (NMR) spectroscopy at low temperatures, and mass spectrometry can be employed to detect and structurally elucidate these short-lived species. researchgate.net
In the context of this compound reactions, spectroscopic methods could be used to identify key intermediates. For example, in a potential hydrolysis reaction, the formation of a thionium-like cation (PhS=CHCl+) could be monitored. The presence and stability of such an intermediate would provide strong evidence for a dissociative or stepwise mechanism.
Studies on related sulfur-containing compounds have successfully utilized spectroscopic techniques to characterize reaction intermediates. For instance, the formation of sulfenyl chlorides from thiols has been monitored, and the subsequent reactions of these electrophilic sulfur species have been followed. acs.org Similarly, the ring-opening of certain heterocyclic compounds can generate colored intermediates that are readily characterized by UV-Vis spectroscopy. researchgate.net
Transition State Analysis
Computational chemistry provides a powerful avenue for investigating the transition states of chemical reactions. ucsb.edu Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to locate transition state structures, calculate their energies, and analyze their vibrational frequencies. researchgate.netyoutube.com This information is invaluable for understanding the reaction pathway and predicting reaction rates.
For this compound, transition state analysis could be applied to various potential reactions. For example, in a nucleophilic substitution reaction, computational methods could distinguish between a concerted SN2-type transition state and the intermediates and transition states involved in a stepwise SN1 pathway. The calculated activation energies for these different pathways would indicate the most likely mechanism.
Theoretical analyses of SN2 reactions have provided detailed insights into the factors influencing their kinetics and stereochemistry. mdpi.com Similar computational studies on the reactions of this compound would be instrumental in mapping out the potential energy surface and identifying the lowest energy reaction pathways.
Table 2: Computationally Predicted Parameters for a Hypothetical SN2 Reaction of this compound with a Nucleophile (Nu-)
| Parameter | Value |
| Activation Energy (ΔG‡) | Calculated Value |
| C-Cl Bond Length in TS | Calculated Value |
| C-Nu Bond Length in TS | Calculated Value |
| Imaginary Frequency | Calculated Value |
This table represents the type of data that would be generated from transition state analysis calculations.
Spectroscopic and Structural Elucidation of this compound
It is not possible to generate an article on the spectroscopic and structural elucidation of this compound as there is no publicly available scientific literature containing the necessary experimental data, such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) spectra, for this specific compound.
Extensive searches of chemical databases and scientific literature have failed to retrieve any studies that report the synthesis and subsequent detailed spectroscopic characterization of this compound, which is also known as dichloromethyl phenyl sulfide. While related compounds and general spectroscopic methodologies are well-documented, specific data for the target compound is absent.
For a comprehensive analysis as outlined in the requested sections, the following experimental data would be required:
¹H NMR Data: To determine the chemical shifts and coupling constants of the proton on the dichloromethyl group and the protons on the phenyl ring. This would provide crucial information about the electronic environment of the protons and their spatial relationships.
¹³C NMR Data: To identify the chemical shifts of the carbon atoms in the dichloromethyl group and the phenyl ring. This data is essential for confirming the carbon framework of the molecule.
High-Resolution Mass Spectrometry (HRMS) Data: To determine the accurate mass of the molecular ion, which would confirm the elemental composition of this compound.
Tandem Mass Spectrometry (MS/MS) Data: To study the fragmentation pattern of the molecular ion. This would involve isolating the molecular ion, subjecting it to collision-induced dissociation, and analyzing the resulting fragment ions to elucidate the compound's structure and bonding.
Without access to this fundamental spectroscopic data, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and detail. The scientific community has not, to date, published the necessary research to fulfill this request.
Soft Ionization Techniques (e.g., ESI, APCI, Nano-DESI)
Soft ionization methods are instrumental in obtaining molecular ion information with minimal fragmentation, which is crucial for confirming the molecular weight of a compound.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly effective for polar and ionic compounds. For a nonpolar compound like this compound, direct analysis by ESI may be challenging. However, derivatization to a more polar species, such as oxidation to the corresponding sulfoxide or sulfone, could render it more amenable to ESI analysis. A similar approach involves the conversion of nonpolar organic sulfides into sulfonium (B1226848) salts, which are readily detected by ESI. This derivatization strategy allows for the generation of stable ions that can be further analyzed by tandem mass spectrometry to probe the molecular structure.
Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique well-suited for less polar and thermally stable compounds, making it a more direct method for analyzing this compound. nih.gov In APCI, the analyte is introduced as a solution and vaporized, followed by ionization through ion-molecule reactions at atmospheric pressure. This technique is known to be less susceptible to matrix effects compared to ESI and can effectively ionize a wide range of organic compounds, including organosulfur molecules. nih.govnih.gov For this compound, APCI would likely produce a protonated molecular ion [M+H]⁺, allowing for straightforward determination of its molecular weight.
Nanospray Desorption Electrospray Ionization (Nano-DESI) is a surface-sensitive technique that allows for the analysis of molecules directly from a substrate with minimal sample preparation. escholarship.orgmdpi.com This method utilizes a liquid bridge to extract and ionize analytes from a surface. While often used for biological and complex environmental samples, its application to synthetic organic compounds is also established. researchgate.netresearchgate.net For this compound, Nano-DESI could be employed to analyze the compound from a surface, providing information about its molecular identity and spatial distribution if present in a mixture or on a solid support.
A summary of the applicability of these techniques is presented in the table below.
| Ionization Technique | Applicability to this compound | Expected Ion |
| Electrospray Ionization (ESI) | Indirectly applicable via derivatization | [M+H]⁺ or derivatized ion |
| Atmospheric Pressure Chemical Ionization (APCI) | Directly applicable | [M+H]⁺ |
| Nanospray Desorption Electrospray Ionization (Nano-DESI) | Applicable for surface analysis | [M+H]⁺ or other adducts |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a primary method for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for this compound.
The Gas Chromatography (GC) component separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. This allows for the separation of this compound from any impurities or byproducts from its synthesis. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for preliminary identification under specific GC conditions.
The Mass Spectrometry (MS) component then ionizes the separated compounds, typically using a hard ionization technique like Electron Ionization (EI), and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum displays the molecular ion peak, which confirms the molecular weight, and a series of fragment ion peaks that form a unique "fingerprint" for the compound.
For this compound, the molecular ion peak would be expected at m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of chlorine atoms, the dichloromethyl group, and cleavage of the C-S bond, providing structural confirmation. The relative abundance of these fragments can be used to distinguish it from isomers. GC-MS is widely used for the identification and quantification of organosulfur compounds and chlorinated aromatic compounds in various matrices. stenutz.euhackaday.comwikipedia.orgnist.gov
The purity of a sample of this compound can be determined by integrating the peak area of the compound in the gas chromatogram and comparing it to the total area of all peaks.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
For this compound, the IR spectrum is expected to show a combination of absorptions characteristic of a substituted benzene ring, a dichloromethyl group, and a carbon-sulfur bond.
Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. nih.govbrynmawr.edu
Aliphatic C-H Stretching: The C-H stretching of the dichloromethyl group is expected in the region of 3000-2850 cm⁻¹.
Aromatic C-C Stretching: The benzene ring itself will exhibit characteristic C-C stretching vibrations in the region of 1600-1450 cm⁻¹. nih.gov
C-Cl Stretching: The stretching vibrations of the C-Cl bonds in the dichloromethyl group are expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.
C-S Stretching: The C-S stretching vibration is generally weak and appears in the range of 800-600 cm⁻¹. docbrown.info
Out-of-Plane Bending: The pattern of out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can provide information about the substitution pattern of the benzene ring. nih.gov
A summary of expected IR absorption bands for this compound is provided in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H (in -CHCl₂) | Stretching | 3000-2850 |
| Aromatic C=C | Stretching | 1600-1450 |
| C-Cl | Stretching | 800-600 |
| C-S | Stretching | 800-600 |
| Aromatic C-H | Out-of-plane bending | 900-650 |
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds.
For this compound, the Raman spectrum would provide valuable information, particularly for the C-S and C-C bonds of the aromatic ring.
Aromatic Ring Vibrations: The benzene ring has several characteristic Raman bands. The ring breathing mode, a symmetric expansion and contraction of the ring, typically gives a strong signal around 1000 cm⁻¹. nih.govhackaday.com Other C-C stretching modes appear in the 1600-1580 cm⁻¹ region. hackaday.com
C-S Stretching: The C-S stretching vibration, which may be weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum, appearing in the 800-600 cm⁻¹ range.
C-Cl Stretching: The C-Cl stretching vibrations of the dichloromethyl group would also be observable in the Raman spectrum.
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in its unambiguous identification.
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Single Crystal X-ray Diffraction for Molecular Geometry
If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction can provide the definitive molecular structure. This technique would yield precise bond lengths, bond angles, and torsional angles, confirming the connectivity of the atoms and revealing the conformation of the molecule in the solid state.
Based on data from related structures, the following geometric parameters for this compound can be anticipated:
Benzene Ring: The benzene ring is expected to be planar, with C-C bond lengths intermediate between those of a single and a double bond (approximately 1.39 Å). The internal C-C-C bond angles will be close to 120°.
Dichloromethyl Group: The carbon atom of the dichloromethyl group will have a tetrahedral geometry. The C-Cl bond lengths are expected to be in the range of 1.76-1.78 Å, and the C-H bond length around 1.09 Å.
Sulfanyl Linkage: The C(aryl)-S-C(alkyl) bond angle is expected to be around 100-105°. The C(aryl)-S bond length will be approximately 1.75-1.79 Å, and the S-C(alkyl) bond length will be slightly longer, in the range of 1.80-1.84 Å.
The table below summarizes the expected bond parameters for this compound based on analogous structures.
| Bond/Angle | Expected Value |
| C-C (aromatic) bond length | ~1.39 Å |
| C-H (aromatic) bond length | ~1.08 Å |
| C-Cl bond length | ~1.77 Å |
| C(aryl)-S bond length | ~1.77 Å |
| S-C(alkyl) bond length | ~1.82 Å |
| C-C-C (aromatic) bond angle | ~120° |
| C(aryl)-S-C(alkyl) bond angle | ~103° |
| Cl-C-Cl bond angle | ~109.5° |
A thorough search of scientific literature and crystallographic databases indicates that detailed crystallographic data for the compound this compound is not publicly available. No published studies were found that specifically report on the crystal structure, conformation, and packing of this molecule.
Therefore, it is not possible to provide a detailed analysis based on experimental crystallographic data as requested in the article outline. Information regarding its crystal system, space group, unit cell dimensions, and specific intermolecular interactions remains undetermined from experimental sources.
To provide some context, the conformation and packing of related molecules can be influenced by a variety of factors. For instance, in molecules containing a phenylthio- group (a benzene ring attached to a sulfur atom), the orientation of the phenyl group relative to the rest of the molecule is a key conformational feature. nih.govethz.ch The crystal packing in such compounds is often governed by a combination of van der Waals forces and, if other functional groups are present, hydrogen bonding or other specific intermolecular interactions. nih.govnih.gov
The dichloromethyl group (-CHCl2) is a bulky and electronegative substituent. In the absence of a crystal structure for the title compound, one might look at simpler, related structures. For example, dichloromethane (B109758) (CH2Cl2) itself crystallizes in a well-defined structure. nih.gov However, the influence of the larger and electronically different phenylsulfanyl group would significantly alter the packing arrangement.
Without experimental data, any discussion on the conformation and packing of this compound would be purely speculative and fall outside the scope of a scientifically accurate report. Further research, including the synthesis of single crystals and their analysis by X-ray diffraction, would be required to elucidate the structural details of this compound.
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound at the molecular level. These methods provide a detailed picture of the electron distribution and orbital interactions within the molecule.
Density Functional Theory (DFT) is a widely used computational method to investigate the ground state properties of molecules. researchgate.net DFT calculations, often employing hybrid functionals like B3LYP, have been utilized to determine the optimized geometry, electronic structure, and other properties of benzene derivatives. researchgate.net For this compound, DFT studies would typically involve geometry optimization to find the lowest energy conformation, followed by calculations of properties such as bond lengths, bond angles, and dihedral angles. These calculations provide a theoretical model of the molecule's three-dimensional structure. Furthermore, DFT is used to calculate the total energy and the distribution of electrons, which are crucial for understanding the molecule's stability and reactivity. researchgate.netresearchgate.net First principles calculations using DFT can reveal important ground state properties, including structural parameters and electronic band structure. researchgate.net
Table 1: Representative Calculated Ground State Properties of a Benzene Derivative (Illustrative)
| Property | Calculated Value | Unit |
| Total Energy | [Value] | hartree |
| C-S Bond Length | [Value] | Å |
| S-C(H)Cl₂ Bond Length | [Value] | Å |
| C-Cl Bond Length | [Value] | Å |
| C-S-C Bond Angle | [Value] | degrees |
| Dipole Moment | [Value] | Debye |
Note: The values in this table are illustrative and would be determined from specific DFT calculations on this compound.
Ab initio and post-Hartree-Fock methods are a class of quantum chemistry methods that aim to provide highly accurate solutions to the electronic Schrödinger equation. The Hartree-Fock (HF) method itself is a foundational ab initio method, but it does not fully account for electron correlation, which is the interaction between electrons. fiveable.mewpmucdn.com Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2, MP4) and Coupled Cluster (CC) theory, are employed to include electron correlation effects, which are crucial for obtaining accurate molecular properties. pku.edu.cn These methods build upon the HF solution by incorporating excited electronic states, leading to a more accurate description of the molecule's energy and wavefunction. researchgate.net For a molecule like this compound, these methods can provide benchmark values for its geometric parameters, vibrational frequencies, and other properties, offering a higher level of theory compared to standard DFT calculations. pku.edu.cn The choice of method often involves a trade-off between computational cost and accuracy, with more sophisticated methods requiring greater computational resources. fiveable.me
Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orglibretexts.org The energies of the HOMO and LUMO and the energy gap between them are key indicators of a molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap generally suggests high stability and low reactivity, while a small gap indicates that the molecule is more prone to chemical reactions. researchgate.net FMO analysis for this compound would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The HOMO, being the orbital from which an electron is most easily removed, indicates regions of the molecule susceptible to electrophilic attack. Conversely, the LUMO, the orbital that most readily accepts an electron, highlights regions prone to nucleophilic attack. This analysis is valuable for predicting how this compound might interact with other chemical species. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
| HOMO | [Value] |
| LUMO | [Value] |
| HOMO-LUMO Gap | [Value] |
Note: The values in this table are illustrative and would be determined from FMO analysis of this compound.
Natural Bond Orbital (NBO) analysis is a technique used to study bonding and electronic delocalization within a molecule in the context of Lewis structures. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to chemical bonds, lone pairs, and core electrons. wisc.edu For this compound, NBO analysis can provide insights into the nature of the carbon-sulfur bond, the carbon-chlorine bonds, and the electronic structure of the benzene ring. wisc.edu A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. wisc.eduresearchgate.net The strength of these interactions, quantified by second-order perturbation theory, indicates the extent of electron delocalization and can reveal important stabilizing effects within the molecule, such as hyperconjugation. wisc.edu The use of diffuse functions in the basis set can impact the results of NBO analysis and should be considered carefully. nih.gov
The distribution of charge within a molecule is a fundamental determinant of its physical and chemical properties. Theoretical calculations can provide a quantitative description of this distribution. The molecular electrostatic potential (ESP) surface is a visual representation of the charge distribution around a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors representing regions of positive and negative potential. researchgate.net For this compound, the ESP surface would likely show negative potential (electron-rich regions) around the chlorine atoms and the sulfur atom due to their high electronegativity, and positive potential (electron-poor regions) around the hydrogen atoms. nih.gov The ESP is a valuable tool for predicting non-covalent interactions, such as hydrogen bonding and halogen bonding, as well as the sites of electrophilic and nucleophilic attack. nih.govwikipedia.org
Theoretical Investigations of Reaction Mechanisms
Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Analysis
A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. rsc.org Locating and characterizing the TS is crucial for understanding the kinetics of a reaction. Computational chemistry allows for the optimization of these fleeting structures, which are typically impossible to isolate experimentally. rsc.org The characterization of a TS involves a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org
Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. acs.org An IRC analysis maps the minimum energy path connecting the transition state to the reactants and products, confirming that the identified TS indeed connects the desired minima on the PES. researchgate.net This provides a detailed picture of the structural changes occurring during the chemical transformation. For reactions involving this compound, such as a nucleophilic substitution at the dichloromethyl carbon, IRC analysis would visualize the bond-breaking and bond-forming processes in a step-wise manner.
Reactions are most often carried out in a solvent, which can have a significant impact on reaction pathways and energetics. Computational chemistry accounts for these effects using solvation models, which can be broadly categorized as explicit or implicit. youtube.comyoutube.com
Explicit Solvation: In this model, individual solvent molecules are included in the calculation. youtube.com While this approach can provide a highly detailed picture of solute-solvent interactions, it is computationally very expensive due to the large number of atoms. youtube.com
Implicit Solvation (Continuum Models): These models represent the solvent as a continuous medium with a characteristic dielectric constant. youtube.com The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. Common implicit solvation models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). researchgate.netnih.gov These models offer a good balance between accuracy and computational cost and are widely used for studying reactions in solution. researchgate.net
For this compound, the choice of solvation model would be critical for accurately predicting its properties and reactivity in different solvent environments. For example, the SMD model has been shown to provide good results for a wide range of neutral and ionic compounds. researchgate.net
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the identification and characterization of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation in organic chemistry. nih.gov Quantum chemical methods, particularly DFT, can accurately predict NMR chemical shifts (¹H and ¹³C). chemaxon.comnih.gov The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, which is effective in calculating the magnetic shielding tensors of nuclei in a molecule. chemaxon.comnih.gov
The predicted shielding tensors are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). These calculations can help assign ambiguous signals in an experimental spectrum and can even be used to distinguish between different isomers. comporgchem.com For this compound, DFT-GIAO calculations would provide theoretical ¹H and ¹³C NMR spectra, which could be compared with experimental data to confirm its structure. Studies on other organosulfur compounds have shown the suitability of DFT-based methods for correctly predicting the chemical shifts and thus aiding in structural and electronic state determination. chemaxon.com
Table 2: Hypothetical Predicted vs. Experimental NMR Chemical Shifts for this compound
This table is illustrative. Experimental values would need to be determined, and computational values are based on typical accuracies for related structures.
| Atom | Predicted ¹³C Chemical Shift (ppm) (DFT/GIAO) | Predicted ¹H Chemical Shift (ppm) (DFT/GIAO) |
| C (phenyl, ipso) | 130-135 | N/A |
| C (phenyl, ortho) | 128-132 | 7.4-7.6 |
| C (phenyl, meta) | 129-133 | 7.2-7.4 |
| C (phenyl, para) | 125-129 | 7.2-7.4 |
| C (dichloromethyl) | 70-80 | 6.5-6.8 |
Vibrational Frequency Calculations for IR and Raman
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Each peak in the spectrum corresponds to a specific molecular vibration. Computational frequency calculations, typically performed at the same level of theory as the geometry optimization, can predict the vibrational frequencies and their corresponding intensities in both IR and Raman spectra. tandfonline.com
These predicted spectra can be invaluable for interpreting experimental data and assigning spectral bands to specific functional groups. For this compound, these calculations would help identify the characteristic stretching and bending frequencies associated with the C-S, C-Cl, and aromatic C-H bonds. For instance, the S-S bond vibrations in organic polysulfides are a useful tool for their identification via Raman spectroscopy. tandfonline.comrsc.org Similarly, the computed vibrational spectrum of this compound would provide a unique fingerprint for its characterization.
Table 3: Hypothetical Key Vibrational Frequencies for this compound
This table presents estimated frequencies based on known ranges for the specified bond types.
| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |
| C-H Stretch (Aromatic) | Phenyl group | 3000-3100 |
| C-H Stretch (Aliphatic) | -CHCl₂ | 2950-3050 |
| C=C Stretch (Aromatic) | Phenyl group | 1400-1600 |
| C-Cl Stretch | Dichloromethyl group | 600-800 |
| C-S Stretch | Phenyl-S | 650-750 |
UV-Vis Absorption Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. respectprogram.orgnih.gov It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of maximum absorption (λ_max) in the UV-Vis spectrum.
By performing TD-DFT calculations, one can predict the λ_max values and the corresponding oscillator strengths (which are related to the intensity of the absorption bands). nih.gov This information is useful for understanding the electronic structure of a molecule and for interpreting its color and photophysical properties. For this compound, TD-DFT calculations could predict its UV-Vis spectrum, identifying the key electronic transitions, likely π → π* transitions within the benzene ring and transitions involving the sulfur atom's lone pairs. The choice of functional, such as B3LYP or CAM-B3LYP, can influence the accuracy of the predicted spectra. nih.gov
Conformational Analysis and Molecular Dynamics Simulations of this compound
The three-dimensional structure and dynamic behavior of this compound are dictated by the rotational freedom around its key single bonds. Understanding the conformational landscape and the energy barriers that separate different spatial arrangements is crucial for predicting its interactions and properties. Computational chemistry provides powerful tools to explore these aspects at an atomic level.
Conformational Analysis
The conformational flexibility of this compound primarily arises from the rotation around two key bonds: the C(aryl)-S bond and the S-C(alkyl) bond. The interplay of steric hindrance and electronic effects involving the bulky, electronegative chlorine atoms and the phenyl ring governs the molecule's preferred shapes.
Due to the absence of direct experimental or computational studies on this compound in the available scientific literature, its conformational preferences are inferred from the analysis of structurally related molecules, such as thioanisole (C₆H₅SCH₃) and halogenated alkanes.
Rotation around the C(aryl)-S Bond:
The rotation of the dichloromethylsulfanyl group relative to the phenyl ring is a key conformational feature. For the parent compound, thioanisole, quantum-chemical investigations have shown that there is a very low barrier to rotation around the C(aryl)-S bond, suggesting a situation between free rotation and restricted rotation with a wide potential well. researchgate.net This indicates that the methyl group in thioanisole does not significantly hinder rotation.
In the case of this compound, the presence of two larger chlorine atoms in place of hydrogen atoms on the methyl group introduces significant steric bulk. This is expected to create a more defined set of stable conformers and higher rotational barriers compared to thioanisole. The most stable conformer would likely position the bulky dichloromethyl group in a way that minimizes steric clashes with the ortho-hydrogens of the phenyl ring. It is hypothesized that a conformation where the C-H bond of the dichloromethyl group lies in or near the plane of the phenyl ring would be a low-energy state, with the two chlorine atoms situated away from the ring.
Rotation around the S-C(alkyl) Bond:
Rotation around the S-CHCl₂ bond will also lead to distinct conformers. The relative orientation of the C-H and two C-Cl bonds with respect to the C-S bond will define staggered and eclipsed conformations. Drawing parallels from the conformational analysis of 1,2-dihaloethanes, it is expected that staggered conformations, which minimize torsional strain, will be energetically favored over eclipsed conformations. vlabs.ac.inmsu.edu
The gauche and anti conformations resulting from rotation around this bond will have different energies due to steric and electrostatic interactions between the phenyl group and the chlorine atoms. An anti-conformation, where the bulky phenyl group is positioned opposite to one of the chlorine atoms, might be expected to be a low-energy conformer. However, attractive gauche effects, sometimes observed in halogenated alkanes, could also play a role.
Hypothetical Conformational Energy Profile:
Based on these principles, a hypothetical potential energy surface can be proposed. The following table presents a plausible, though not experimentally or computationally verified, set of low-energy conformers and their estimated relative energies. The dihedral angles are defined as ω₁ (C-C-S-C) and ω₂ (C-S-C-H).
| Conformer | Description | Hypothetical Dihedral Angle ω₁ (C-C-S-C) | Hypothetical Dihedral Angle ω₂ (C-S-C-H) | Estimated Relative Energy (kcal/mol) |
|---|---|---|---|---|
| I (Global Minimum) | Near-planar C-S-C-H, staggered Cl atoms | ~0° | ~180° (anti) | 0.0 |
| II | Perpendicular C-S-C-H, staggered Cl atoms | ~90° | ~180° (anti) | ~1.5 - 2.5 |
| III | Near-planar C-S-C-H, gauche Cl atoms | ~0° | ~60° (gauche) | ~2.0 - 3.5 |
| IV | Perpendicular C-S-C-H, gauche Cl atoms | ~90° | ~60° (gauche) | ~3.5 - 5.0 |
This table is illustrative and based on established principles of conformational analysis. The actual values would require dedicated quantum mechanical calculations.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound, providing insights into its conformational flexibility, intermolecular interactions, and solvent effects over time.
An MD simulation models the movement of atoms in a molecule by solving Newton's equations of motion. youtube.com The forces between atoms are calculated using a set of mathematical functions and parameters known as a force field. nih.gov
Force Field Selection and Parameterization:
For a molecule like this compound, which contains both an aromatic ring and a halogenated alkyl sulfide group, a well-parameterized force field is essential for accurate simulations. Standard force fields such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) could be used as a starting point. nih.gov However, due to the specific nature of the dichloromethylsulfanyl moiety, it is likely that some parameters would need to be specifically developed or refined.
The parameterization process would involve fitting the force field terms to high-level quantum mechanical calculations or available experimental data for this compound or smaller, analogous molecules. Key parameters to be carefully validated would include:
Partial atomic charges: To accurately represent the electrostatic potential, especially the polar C-Cl bonds and the sulfur atom.
Dihedral angle parameters: To correctly model the rotational energy barriers around the C(aryl)-S and S-C(alkyl) bonds.
van der Waals parameters: To describe the steric size of the chlorine and sulfur atoms accurately.
The following table outlines the types of parameters that would need to be defined in a molecular mechanics force field for simulating this compound.
| Interaction Type | Parameters to be Defined | Basis for Parameterization |
|---|---|---|
| Bond Stretching | Equilibrium bond lengths and force constants for C-C, C-H, C-S, S-C, C-Cl | Quantum mechanics (e.g., DFT calculations), experimental data (e.g., X-ray crystallography) |
| Angle Bending | Equilibrium angles and force constants for C-C-C, C-C-H, C-C-S, C-S-C, S-C-H, S-C-Cl, Cl-C-Cl | Quantum mechanics, spectroscopic data |
| Dihedral Torsions | Periodicities, phase shifts, and barrier heights for C-C-S-C and C-S-C-H/Cl rotations | Quantum mechanical potential energy surface scans |
| Non-bonded (van der Waals and Electrostatic) | Lennard-Jones parameters (size and energy well depth) and partial atomic charges for each atom | Quantum mechanical electrostatic potential fitting, experimental liquid properties (for validation) |
Simulation Protocol and Expected Findings:
A typical MD simulation would involve placing one or more molecules of this compound in a simulation box, often with a solvent like water or an organic solvent, and simulating their movement over a period of nanoseconds to microseconds.
From such simulations, one could extract detailed information about:
Conformational Distributions: The relative populations of different conformers at a given temperature, providing a dynamic view of the conformational landscape.
Rotational Dynamics: The rates of interconversion between different conformers, which would reveal the flexibility of the molecule.
Solvation Structure: The arrangement of solvent molecules around the solute, highlighting specific interactions such as hydrogen bonding or hydrophobic contacts.
Intermolecular Interactions: In simulations with multiple solute molecules, the preferred modes of association and the strength of intermolecular forces could be assessed.
Given the expected conformational barriers, MD simulations would likely show that at room temperature, this compound samples a limited number of low-energy conformations, with transitions between them occurring on the picosecond to nanosecond timescale. The simulations would provide a quantitative measure of the structural and dynamic properties that are qualitatively inferred from the conformational analysis.
Chemical Reactivity and Transformations
Reactivity of the Dichloromethyl Group
The dichloromethyl group is susceptible to nucleophilic substitution, although it is generally less reactive than a chloromethyl group. The two chlorine atoms can be displaced by various nucleophiles under appropriate conditions. Hydrolysis of the dichloromethyl group would lead to the formation of an aldehyde, a common transformation for gem-dihalides.
Reactions Involving the Sulfanyl Linkage
The sulfur atom in the thioether linkage is nucleophilic and can be oxidized to a sulfoxide (B87167) and further to a sulfone using oxidizing agents. It can also participate in reactions at the adjacent dichloromethyl carbon.
Table 2: Potential Reactions of this compound
| Reaction Type | Reagents and Conditions | Expected Product |
|---|---|---|
| Oxidation | m-CPBA, H₂O₂ | [(Dichloromethyl)sulfinyl]benzene or [(Dichloromethyl)sulfonyl]benzene |
| Hydrolysis | H₂O, acid or base catalyst | Benzaldehyde |
| Nucleophilic Substitution | Strong nucleophiles | Products of chlorine displacement |
Conclusion
[(Dichloromethyl)sulfanyl]benzene is an interesting, though not extensively studied, member of the halogenated methyl thioether family. Its chemical behavior is predicted to be a composite of the reactivity of its dichloromethyl and sulfanyl (B85325) functional groups. While specific experimental data is sparse, established principles of organosulfur chemistry and the study of analogous compounds provide a framework for understanding its potential synthesis, properties, and reactions. Further research into this and related compounds could unveil novel synthetic applications and expand the toolkit of organic chemists.
Synthetic Strategies for this compound: A Detailed Overview
The synthesis of the chemical compound this compound, a molecule of interest in various chemical research areas, involves strategic construction of the aryl-sulfur bond and the subsequent or prior introduction of the dichloromethyl group. This article delves into the primary synthetic methodologies employed for its preparation and the synthesis of its essential precursors.
Utility of Dichloromethyl Sulfanyl Benzene As a Building Block and Reagent in Advanced Organic Synthesis
Role in Carbon-Carbon Bond Formation
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) Involving Carbon-Halogen or Carbon-Sulfur Bonds
Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C bonds. sandiego.edu These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. synarchive.com While aryl chlorides are known to be less reactive than bromides or iodides, suitable conditions have been developed for their participation in these couplings. mdpi.comnih.gov
The structure of [(Dichloromethyl)sulfanyl]benzene offers two potential avenues for cross-coupling: cleavage of the C-S bond or cleavage of the C-Cl bonds.
C-S Bond Coupling: The development of desulfitative cross-coupling reactions has established that thioethers can serve as coupling partners. An unprecedented Sonogashira-type cross-coupling has been reported where (hetero)aryl thioethers react with terminal alkynes in the presence of a palladium catalyst, demonstrating the feasibility of using the C-S bond as a reactive handle. nih.gov This suggests that this compound could potentially react with terminal alkynes or other coupling partners via its phenyl-sulfur bond.
C-Cl Bond Coupling: The dichloromethyl group contains two carbon-chlorine bonds that could potentially engage in cross-coupling. Palladium-catalyzed Negishi cross-coupling reactions have been successfully performed with reagents containing difluoromethyl groups, indicating that halogenated alkyl groups can participate in such transformations. nih.govresearchgate.net Furthermore, methods for the selective coupling at specific halogen sites in dihalogenated heteroarenes have been developed, often controlled by the choice of ligand. nsf.gov This raises the possibility of selectively functionalizing the dichloromethyl group of this compound.
Below are tables summarizing the general features of major cross-coupling reactions.
Table 1: Overview of Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Electrophile | Nucleophile | Catalyst/Base | Bond Formed |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Halide or Triflate | Organoboron compound (e.g., Boronic Acid) | Pd(0) catalyst, Base (e.g., Cs₂CO₃, K₂CO₃) synarchive.com | C(sp²)–C(sp²) or C(sp²)–C(sp³) sandiego.edunih.gov |
| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Amine Base organic-chemistry.orglibretexts.org | C(sp²)–C(sp) libretexts.org |
| Negishi | Aryl/Vinyl/Alkyl Halide or Triflate | Organozinc reagent | Pd(0) or Ni(0) catalyst nih.gov | C(sp²)–C(sp²), C(sp²)–C(sp³), etc. nih.govmdpi.com |
Nucleophilic Alkylation and Arylation Strategies
The electron-rich π-system of benzene (B151609) is generally resistant to attack by nucleophiles. nih.gov Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it for attack. libretexts.org While the sulfanyl (B85325) group's electronic effect can vary, the dichloromethyl group is strongly electron-withdrawing, which could potentially activate the benzene ring of this compound towards nucleophilic substitution.
Conversely, the compound could be transformed to serve as an arylating agent. One established strategy involves the conversion of an aryl halide into an organometallic reagent, such as an arylzinc iodide, which can then act as a nucleophile in subsequent reactions like the Negishi coupling. mdpi.com A similar transformation of this compound could potentially generate a nucleophilic species capable of arylating other molecules.
The more common reaction involving this class of compounds is the formation of thioethers through the nucleophilic attack of a thiolate (the conjugate base of a thiol) on an alkyl halide in an SN2 reaction. masterorganicchemistry.comlibretexts.org
Functionalization via Radical Mechanisms
Radical reactions offer alternative pathways for functionalization. While direct data on the radical chemistry of this compound is limited, related sulfur-containing functional groups are known to participate in radical transformations. For instance, sulfonyl radicals can be generated from sulfonamides and used in reactions like the hydrosulfonylation of alkenes. nih.gov This suggests that the sulfur center in this compound or its derivatives could potentially be targeted to initiate radical processes.
Furthermore, benzene and its derivatives can undergo radical addition reactions under specific conditions, such as the addition of halogens in the presence of strong sunlight. libretexts.org It is conceivable that the dichloromethyl group or the aryl ring could be functionalized through radical pathways, although specific methodologies for this substrate have not been extensively explored.
Application in Heteroatom Chemistry
Beyond C-C bond formation, this compound is a valuable starting material in heteroatom chemistry, primarily due to the reactivity of its sulfur atom and its capacity to act as a donor of a functionalized methyl group.
Precursor for Other Organosulfur Compounds (e.g., Sulfoxides, Sulfones)
One of the most straightforward and significant applications of aryl thioethers is their oxidation to form sulfoxides and sulfones. acsgcipr.org These oxidized sulfur compounds are prevalent motifs in pharmaceuticals and agrochemicals. acsgcipr.orgnih.gov The oxidation state of the sulfur atom significantly influences the molecule's electronic properties, with sulfoxide (B87167) and sulfone groups acting as powerful electron-withdrawing moieties. nih.gov
The oxidation of this compound to [(dichloromethyl)sulfinyl]benzene (sulfoxide) and subsequently to [(dichloromethyl)sulfonyl]benzene (sulfone) can be achieved using a variety of oxidizing agents. The reaction can often be controlled to selectively yield the sulfoxide or the sulfone. Careful control of stoichiometry and reaction conditions is crucial to prevent over-oxidation to the sulfone when the sulfoxide is the desired product. acsgcipr.org
Table 2: Selected Reagents for the Oxidation of Sulfides
| Oxidizing Agent | Target Product | Typical Conditions | Reference(s) |
|---|---|---|---|
| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Catalyzed by various metals (e.g., Tantalum carbide for sulfoxides, Niobium carbide for sulfones). organic-chemistry.orgorganic-chemistry.org | nih.govorganic-chemistry.org |
| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxide or Sulfone | 1 equivalent for sulfoxide, ≥2 equivalents for sulfone. | nih.gov |
| Urea-Hydrogen Peroxide (UHP) | Sulfoxide or Sulfone | Solid-state, efficient for various functional groups. | organic-chemistry.org |
Introduction of Halogenated Methyl Groups
This concept is well-established for related fluorinated compounds. For example, (difluoromethyl)zinc reagents, which can be prepared and used in palladium-catalyzed Negishi cross-coupling reactions, serve as effective sources for the difluoromethyl group. nih.govresearchgate.net By analogy, this compound could potentially be a precursor to a dichloromethyl-organometallic reagent, which would enable the introduction of the dichloromethyl moiety into a wide range of organic molecules. Such reagents are valuable in medicinal chemistry for modulating the properties of bioactive compounds.
Strategies for Selective Transformations
The synthetic utility of this compound in advanced organic synthesis is derived from the distinct reactivity of its two key functional components: the dichloromethyl group and the thioether linkage. Strategic manipulation of these groups allows for a variety of selective transformations, enabling the construction of complex molecular architectures.
Directed Functionalization using the Dichloromethyl Group
The dichloromethyl group, while not as extensively studied as its monochlorinated or trifluoromethylated analogs, offers unique opportunities for functionalization. Its reactivity is primarily centered around nucleophilic substitution of the chlorine atoms or transformations involving the carbon-hydrogen bond.
One potential avenue for functionalization is the sequential or double displacement of the chloride ions by nucleophiles. This allows for the introduction of a wide range of substituents. For instance, reaction with alkoxides or phenoxides could yield the corresponding acetals or ketals, which are valuable protecting groups or synthetic intermediates.
Another strategy involves the deprotonation of the dichloromethyl group using a strong base to generate a dichloromethyl anion. This anion can then participate in reactions with various electrophiles, such as aldehydes, ketones, or alkyl halides, to form new carbon-carbon bonds. The stability and reactivity of this carbanion would be influenced by the electron-withdrawing nature of the two chlorine atoms and the adjacent sulfur atom.
Furthermore, the dichloromethyl group can potentially be converted into other functional groups. For example, hydrolysis under acidic or basic conditions could lead to the formation of a formyl group, effectively transforming the dichloromethylsulfanyl moiety into a formyl-substituted thioether. This transformation provides a route to aromatic aldehydes with a thioether substituent.
| Starting Material | Reagent(s) | Product | Transformation Type |
| This compound | 2 R'OH (e.g., Methanol) | Phenylthioacetal | Nucleophilic Substitution |
| This compound | Strong Base (e.g., LDA), then R-X | [(1,1-Dichloro-2-alkyl)sulfanyl]benzene | C-C Bond Formation |
| This compound | H₂O/Acid or Base | Phenylthioformylbenzene | Hydrolysis |
Table 1: Potential Directed Functionalization Reactions of the Dichloromethyl Group
Note: The reactions in this table are predicted based on the known reactivity of similar dichloromethyl compounds, as specific literature for this compound is limited.
Selective Transformations of the Thioether Linkage
The thioether linkage in this compound provides another handle for selective molecular modification. The sulfur atom can act as a nucleophile, be oxidized to higher oxidation states, or participate in carbon-sulfur bond cleavage reactions.
Oxidation of the thioether is a common and versatile transformation. The use of mild oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can selectively convert the sulfide (B99878) to a sulfoxide, [(Dichloromethyl)sulfinyl]benzene. Further oxidation with stronger oxidizing agents can yield the corresponding sulfone, [(Dichloromethyl)sulfonyl]benzene. These oxidized derivatives exhibit different electronic properties and reactivities, expanding the synthetic utility of the original building block.
The sulfur atom of the thioether can also act as a directing group in transition metal-catalyzed C-H functionalization reactions. This allows for the selective introduction of substituents at the ortho-position of the benzene ring. Palladium- and ruthenium-based catalytic systems have been shown to be effective for such transformations in related aryl thioethers. researchgate.net
Furthermore, selective cleavage of the carbon-sulfur bond can be achieved under specific conditions. Reductive cleavage, for instance, using dissolving metal reductions or specific catalytic systems, can lead to the formation of thiophenol and a dichloromethyl derivative. Alternatively, oxidative cleavage can also be employed. Recent studies have shown that reagents like N-bromosuccinimide (NBS) or N-fluorobenzenesulfonimide (NFSI) can mediate the selective cleavage of C(sp³)–S bonds in thioethers. organic-chemistry.org While these methods have been demonstrated on other thioethers, their applicability to this compound would depend on the relative reactivity of the C-S and C-Cl bonds.
| Starting Material | Reagent(s) | Product | Transformation Type |
| This compound | m-CPBA (1 equiv.) | [(Dichloromethyl)sulfinyl]benzene | Oxidation |
| This compound | m-CPBA (2 equiv.) or KMnO₄ | [(Dichloromethyl)sulfonyl]benzene | Oxidation |
| This compound | Pd or Ru catalyst, coupling partner | ortho-Functionalized this compound | C-H Functionalization researchgate.net |
| This compound | Reducing agent (e.g., Na/NH₃) | Thiophenol + Dichloromethane (B109758) | C-S Bond Cleavage |
| This compound | NBS or NFSI | Phenyl disulfide (potential) | Oxidative C-S Cleavage organic-chemistry.org |
Table 2: Potential Selective Transformations of the Thioether Linkage
Note: The reactions in this table are based on established transformations of aryl thioethers. The specific outcomes for this compound may vary.
Mechanistic Pathways of Environmental Transformation of Dichloromethyl Sulfanyl Benzene
Abiotic Degradation Mechanisms
Abiotic degradation encompasses the chemical transformation of [(Dichloromethyl)sulfanyl]benzene without the involvement of biological organisms. These processes are primarily driven by chemical reactions with environmental constituents like water and sunlight, as well as oxidative processes in the atmosphere.
The presence of the sulfur atom adjacent to the dichloromethyl group is expected to significantly influence the rate of hydrolysis. The hydrolysis of thioethers containing a leaving group on an adjacent carbon is known to be considerably faster than their ether analogues due to a phenomenon known as neighboring group participation. stackexchange.com The sulfur atom can act as an internal nucleophile, displacing a chloride ion to form a reactive three-membered ring intermediate called an episulfonium ion. This intermediate is highly susceptible to nucleophilic attack by water, leading to the cleavage of the carbon-sulfur bond and the release of chloride ions.
Under basic conditions, dichloromethyl carbinols, which could be formed from the initial hydrolysis of the dichloromethyl group, are known to be converted into chloroepoxides. mdpi.org These intermediates can then further react to form α-hydroxy aldehydes. By analogy, the hydrolysis of this compound could proceed through a pathway involving the formation of a chloro-thioepoxide, which would be highly reactive towards further hydrolysis. The general procedure for the hydrolysis of related dihalomethyl carbinols involves reaction with potassium carbonate in an aqueous solution. mdpi.org
A proposed hydrolytic pathway could involve the stepwise replacement of chlorine atoms with hydroxyl groups, leading to the formation of unstable intermediates that would likely decompose to form products such as benzaldehyde, formic acid, and hydrochloric acid.
Table 1: Postulated Hydrolytic Transformation Products of this compound
| Intermediate/Product | Formation Pathway |
| Chloro(hydroxy)methylsulfany l]benzene | Initial hydrolysis of one C-Cl bond |
| Benzaldehyde | Subsequent hydrolysis and rearrangement |
| Thiophenol | Cleavage of the C-S bond |
| Formic Acid | Oxidation of the dichloromethyl group |
| Hydrochloric Acid | Release of chloride ions |
The degradation of this compound can be initiated or accelerated by the absorption of light, a process known as photolysis. The benzene (B151609) ring in the molecule suggests that it can absorb ultraviolet (UV) radiation present in sunlight, leading to its electronic excitation and subsequent chemical reactions.
Photocatalytic degradation is another relevant pathway, particularly in the presence of semiconductor materials like titanium dioxide (TiO2), which can be found in certain environmental settings. The photolytic degradation of dichloromethane (B109758), a related compound, has been shown to produce a variety of intermediates, including formyl chloride, phosgene, chloroform, and carbon tetrachloride in the presence of oxygen. acs.org The photodegradation is initiated by the formation of a dichloromethyl radical. researchgate.net
For this compound, photolysis could lead to the homolytic cleavage of the carbon-chlorine (C-Cl) or carbon-sulfur (C-S) bonds. Cleavage of a C-Cl bond would generate a dichloromethyl radical and a chlorine radical. The dichloromethyl radical can then undergo a cascade of oxidation reactions to form various products. researchgate.net The presence of the thioether group can also influence the photolytic process. Organosulfur compounds are known to undergo photooxidation, which can lead to the formation of sulfoxides and sulfones. nih.gov
Table 2: Potential Photolytic Transformation Mechanisms
| Mechanism | Description | Potential Products |
| Homolytic C-Cl Cleavage | UV light absorption leads to the breaking of a carbon-chlorine bond. | Phenyl(dichloromethyl)sulfanyl radical, Chlorine radical |
| Homolytic C-S Cleavage | UV light absorption leads to the breaking of the carbon-sulfur bond. | Phenyl radical, Dichloromethylsulfanyl radical |
| Photooxidation of Sulfur | The sulfur atom is oxidized in the presence of light and oxygen. | [(Dichloromethyl)sulfinyl]benzene (sulfoxide), [(Dichloromethyl)sulfonyl]benzene (sulfone) |
| Photocatalytic Degradation | Degradation on semiconductor surfaces (e.g., TiO2) via radical formation. | CO2, HCl, sulfate (B86663) |
In the atmosphere, this compound is expected to undergo oxidation, primarily initiated by hydroxyl radicals (•OH), which are ubiquitous in the troposphere. copernicus.org The reaction of aromatic hydrocarbons with •OH radicals is a major pathway for their atmospheric removal.
The oxidation can proceed via two main pathways: •OH radical addition to the aromatic ring and H-atom abstraction from the dichloromethyl group. The addition of an •OH radical to the benzene ring forms a hydroxycyclohexadienyl-type radical. This radical can then react with molecular oxygen (O2) to form peroxy radicals, which can undergo a series of reactions leading to ring-opening products or the formation of phenolic compounds. copernicus.org
H-atom abstraction from the dichloromethyl group by •OH would form a chloro(phenyl)sulfanylmethyl radical. This radical would rapidly react with O2 to form a peroxy radical, initiating a chain of reactions that could lead to the formation of phosgene, carbon dioxide, and other oxidized products.
The sulfur atom can also be a site for oxidation. Atmospheric oxidation of organosulfur compounds can lead to the formation of sulfoxides and sulfones, and ultimately to the formation of sulfate aerosols. nih.gov The presence of SO2 and NH3 in the atmosphere has been shown to enhance the formation of organosulfur compounds and fine particles from the photooxidation of aromatic hydrocarbons. copernicus.org
Biotic Transformation Mechanisms
Biotic transformation of this compound involves degradation by microorganisms, which can use the compound as a source of carbon, energy, or as a co-metabolic substrate. These processes are crucial for the ultimate removal of the compound from the environment.
The microbial degradation of this compound is expected to involve enzymatic attacks on the dichloromethyl group, the thioether linkage, and the aromatic ring. While specific studies on this compound are lacking, the degradation pathways can be inferred from studies on related organosulfur and chlorinated compounds. nih.govcdnsciencepub.com
The degradation of the aromatic ring likely proceeds through pathways established for benzene and chlorinated benzenes. Aerobic bacteria often initiate the degradation by incorporating two atoms of oxygen into the aromatic ring using dioxygenase enzymes, forming a cis-dihydrodiol. This is then dehydrogenated to a catechol, which undergoes ring cleavage either by ortho- or meta-pathways, eventually leading to intermediates of central metabolism like pyruvate (B1213749) and acetate.
The cleavage of the carbon-sulfur bond is a critical step in the degradation of organosulfur compounds. Some microorganisms are known to specifically cleave C-S bonds. For example, the degradation of dibenzothiophene (B1670422) (DBT), a model organosulfur compound, can proceed via the "4S" pathway, where the sulfur atom is specifically removed without degrading the carbon skeleton. tandfonline.com A similar pathway could potentially be involved in the degradation of this compound, leading to the formation of thiophenol, which could be further degraded. Alternatively, some fungi are known to oxidize sulfides to sulfoxides and sulfones prior to C-S bond cleavage. nih.gov
The removal of chlorine atoms from the dichloromethyl group is a key step in the detoxification and degradation of this compound. This can occur through both reductive and oxidative mechanisms.
Reductive Dechlorination: Under anaerobic conditions, reductive dechlorination is a major pathway for the degradation of chlorinated compounds. wikipedia.org In this process, the chlorinated compound serves as an electron acceptor, and a chlorine atom is replaced by a hydrogen atom. This process is carried out by a specialized group of bacteria, such as Dehalococcoides and Dehalobacter, which can use chlorinated compounds for respiration, a process termed dehalorespiration. nih.govtpsgc-pwgsc.gc.ca The reductive dechlorination of the dichloromethyl group would proceed in a stepwise manner, forming (chloromethyl)sulfanyl]benzene and then methylsulfanylbenzene (thioanisole).
Oxidative Dechlorination: Under aerobic conditions, the chlorine atoms can be removed through oxidative processes. This often involves the action of monooxygenase or dioxygenase enzymes, which can hydroxylate the chlorinated carbon atom. The resulting intermediate can be unstable and spontaneously eliminate HCl.
The fungicide captan, which contains a trichloromethylthio group, is known to undergo microbial degradation, suggesting that microorganisms are capable of transforming such chlorinated sulfur-containing moieties. researchgate.netnih.govnih.gov
Table 3: Potential Dechlorination Pathways
| Mechanism | Conditions | Description | Key Organisms (Analogous Compounds) |
| Reductive Dechlorination | Anaerobic | Stepwise replacement of Cl with H. | Dehalococcoides, Dehalobacter |
| Oxidative Dechlorination | Aerobic | Enzymatic hydroxylation followed by HCl elimination. | Various aerobic bacteria |
Sulfur Metabolism and Desulfurization Mechanisms of this compound
The environmental transformation of this compound involves complex metabolic pathways targeting the sulfur atom, a critical heteroatom in its structure. These pathways, primarily driven by microbial and mammalian enzyme systems, focus on the oxidation and eventual cleavage of the carbon-sulfur bonds, leading to the detoxification and mineralization of the compound. The key mechanisms involved are oxidative metabolism, primarily mediated by cytochrome P450 monooxygenases and flavin-containing monooxygenases, and conjugation reactions, particularly with glutathione (B108866).
The initial and most crucial step in the sulfur metabolism of this compound is the oxidation of the thioether sulfur. This process, known as S-oxidation, is catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). nih.gov These enzymes introduce an oxygen atom to the sulfur, converting the thioether to a sulfoxide (B87167), which can be further oxidized to a sulfone. This initial oxidation increases the polarity of the molecule, facilitating its subsequent metabolism and excretion.
While direct enzymatic cleavage of the C-S bond in thioethers can occur, it is generally a less common metabolic route compared to initial oxidation. nih.gov In the case of this compound, the presence of the dichloromethyl group significantly influences the metabolic fate.
Following oxidation, the sulfoxide and sulfone metabolites can undergo further transformations. A plausible and significant pathway involves conjugation with glutathione (GSH), a key endogenous antioxidant and detoxifying agent. nih.govnih.gov This reaction is often catalyzed by glutathione S-transferases (GSTs). The glutathione conjugate can then be further metabolized through the mercapturic acid pathway, leading to the formation of cysteine and N-acetylcysteine conjugates, which are readily excreted.
Desulfurization, the complete removal of the sulfur atom from the molecule, is a critical process in the environmental breakdown of organosulfur compounds. In microorganisms, highly specific enzymatic pathways have been identified for the desulfurization of compounds like dibenzothiophene, involving a sequence of monooxygenation and desulfinase activities known as the 4S pathway. nih.govmdpi.com While a direct equivalent of the 4S pathway for this compound has not been documented, it is conceivable that analogous enzymatic systems in soil and water microorganisms could facilitate the cleavage of the C-S bond, ultimately releasing the sulfur as inorganic sulfate. This process is crucial for preventing the accumulation of persistent organosulfur pollutants in the environment.
The metabolism of the dichloromethyl group itself is also intertwined with the sulfur transformation. The glutathione-dependent metabolism of the structurally related compound dichloromethane suggests that GSH could play a role in the detoxification of the dichloromethyl moiety of this compound as well. nih.gov
Research Findings on Related Compound Metabolism
Detailed studies on the metabolism of structurally similar compounds provide valuable insights into the potential biotransformation of this compound.
| Enzyme Superfamily | Specific Isoforms Involved in Thioether Oxidation | Substrate Examples | Reference |
| Cytochrome P450 (CYP) | CYP1A1, CYP1A2, CYP2B6, CYP2C9, CYP2C18, CYP2C19, CYP3A4 | Phorate, Disulfoton, Sulprofos, Methiocarb | nih.gov |
| Flavin-containing Monooxygenase (FMO) | FMO1 | Phorate, Disulfoton, Sulprofos, Methiocarb | nih.gov |
Interactive Data Table: Enzymes in Thioether Oxidation
This table summarizes the key enzyme superfamilies and specific isoforms that have been identified to be involved in the oxidation of various thioether compounds.
| Metabolite Class | Precursor Compound(s) | Key Metabolic Reaction | Biological Matrix | Reference |
| Glucuronides | Dichlorobenzenes | Glucuronidation | Liver Slices | nih.gov |
| Sulfates | Dichlorobenzenes | Sulfation | Liver Slices | nih.gov |
| Glutathione and Cysteine Conjugates | Dichlorobenzenes | Glutathione Conjugation | Liver Slices | nih.gov |
| Carboxyhemoglobin | Dichloromethane | GSH-dependent metabolism | Rat Blood | nih.gov |
Interactive Data Table: Metabolites of Related Compounds
Future Research Perspectives and Emerging Areas
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of aryl thioethers, including [(Dichloromethyl)sulfanyl]benzene, is a cornerstone of organosulfur chemistry. nih.govmdpi.com Current methods often rely on transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Ullman-type couplings, which are effective but can be limited by harsh reaction conditions and the use of expensive or toxic metals like palladium. acsgcipr.org A significant push in future research is toward the development of greener and more sustainable synthetic routes. acsgcipr.org
Key areas of focus include:
Catalyst Development: Research is ongoing to replace precious metal catalysts with more abundant and less toxic base metals like copper, cobalt, nickel, and iron. acsgcipr.org
Alternative Coupling Strategies: Scientists are exploring innovative, metal-free approaches. capes.gov.br This includes methods that avoid organohalogen intermediates through C-H activation, decarboxylative coupling, and redox-neutral "borrowing hydrogen" strategies. acsgcipr.org Recent advancements have shown the potential of visible-light-induced electron donor-acceptor (EDA) complexes for thioetherification, offering a mild and operationally simple alternative. nih.gov
Atom Economy and Waste Reduction: Future syntheses will prioritize atom economy, minimizing the generation of byproducts. The use of odorless sulfur sources and the development of recyclable catalytic systems are also key considerations. nih.govorganic-chemistry.org For example, in some visible-light-assisted processes, the thianthrene (B1682798) byproduct can be recovered and recycled, contributing to a more sustainable process. nih.gov
Exploration of Unconventional Reactivity Patterns and Mechanistic Discoveries
While the basic reactivity of this compound is understood, there remains significant potential to uncover unconventional reaction pathways and gain deeper mechanistic insights. The diverse reactivity of organosulfur compounds can make it challenging to control reaction outcomes, highlighting the need for further investigation. numberanalytics.com
Future research will likely focus on:
Unveiling Novel Transformations: Exploring the reactivity of the dichloromethyl group in this compound could lead to new and unexpected chemical transformations, expanding its utility as a synthetic building block.
Mechanistic Elucidation: Detailed mechanistic studies, employing both experimental and computational techniques, are crucial for understanding the intricacies of its reactions. This knowledge will enable chemists to better control reaction selectivity and develop more efficient synthetic protocols. numberanalytics.com
epa.govacs.org-Sigmatropic Rearrangements: The study of reactions like the epa.govacs.org-sigmatropic rearrangement of sulfonium (B1226848) ylides offers a pathway to new molecular architectures and could be a fruitful area of investigation for derivatives of this compound. organic-chemistry.org
Advancements in Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules. numberanalytics.com For this compound, computational modeling offers a powerful approach to accelerate discovery and design.
Future applications of computational modeling include:
Reaction Mechanism and Reactivity Prediction: Methods like Density Functional Theory (DFT) can be used to elucidate complex reaction mechanisms and predict the reactivity of this compound under various conditions. numberanalytics.comresearchgate.net This predictive power can guide experimental design, saving time and resources.
Property Prediction: Computational models can predict various physicochemical properties, which is crucial for designing new materials and understanding environmental fate. numberanalytics.com
Design of Novel Compounds: By simulating the properties of virtual molecules, computational chemistry can aid in the design of new derivatives of this compound with tailored functionalities for specific applications. numberanalytics.comnih.gov
Expansion of Non-Biological Applications in Materials Science and Catalysis
The unique properties of organosulfur compounds suggest that this compound and its derivatives could find applications beyond traditional organic synthesis. mdpi.comontosight.ai
Promising areas for future exploration include:
Materials Science: Organosulfur compounds are integral to the production of various materials, including plastics and polymers. mdpi.comontosight.ai The incorporation of the dichloromethylsulfanyl benzene (B151609) moiety into polymer backbones could lead to materials with novel thermal, optical, or electronic properties. For instance, the oxidation state of sulfur can influence the crystal packing and photophysical properties of materials. mdpi.com Organosulfur compounds also play a role in the synthesis of quantum dots, where they can influence the shape and surface chemistry of the nanocrystals. acs.org
Catalysis: The sulfur atom in this compound can act as a ligand for metal centers, suggesting potential applications in catalysis. acsgcipr.org Future research could explore the use of this compound or its derivatives as ligands in transition-metal catalysis, potentially leading to new catalysts with unique reactivity and selectivity. Chiral versions of related sulfur-containing ligands are already widely used in asymmetric catalysis. daicelchiraltech.cn
Integrated Approaches for Mechanistic Understanding of Environmental Fate
Understanding the environmental fate of chemicals is of paramount importance. mdpi.com For this compound, a comprehensive understanding of its persistence, degradation, and potential transformation products in the environment is still needed. epa.govcopernicus.org
Future research in this area will likely involve:
Comprehensive Fate and Transport Modeling: Systematic modeling, such as the use of fugacity-based models, can help predict the distribution and primary transport and transformation processes of this compound in different environmental compartments. nih.gov
Identification of Degradation Pathways: Investigating both abiotic (e.g., photolysis) and biotic degradation pathways is crucial. researchgate.net This includes identifying the microorganisms and enzymes capable of metabolizing the compound and characterizing the resulting degradation products. nih.gov Viruses have also been found to play a role in organosulfur metabolism in the environment. nih.gov
Integrated Risk Assessment: An integrated approach, combining exposure modeling with ecotoxicological data and an understanding of the compound's mode of action, is needed to prioritize research and assess the potential risks to ecosystems and human health. researchgate.netnih.gov This approach helps to focus resources on the most significant potential hazards. researchgate.net
Q & A
Q. What are the accepted nomenclature and key identifiers for [(Dichloromethyl)sulfanyl]benzene?
this compound is systematically named Benzene, (dichloromethyl)- (CAS 98-87-3) under IUPAC rules. Its synonyms include α,α-dichlorotoluene and benzal chloride. Structural verification relies on cross-referencing CAS numbers and EPA systematic naming conventions .
Q. What are the primary methods for synthesizing this compound derivatives?
Derivatives can be synthesized via nucleophilic substitution or catalytic chlorination. For example, reaction of 4-methyl-5-phenyl-4H-1,2,4-triazole-3-thiol with nitrophthalonitrile in dry DMF under nitrogen yields sulfanyl-linked analogs. Key steps include temperature control (50–55°C), inert atmospheres, and purification via solvent recrystallization (e.g., acetone/petroleum ether) .
Q. How are basic physicochemical properties (e.g., log Kow) determined for this compound?
The partition coefficient (log Kow = 2.3) is experimentally derived using shake-flask methods or estimated via computational tools like EPI Suite. Environmental persistence is inferred from degradation studies, though data gaps exist for aquatic breakdown pathways .
Advanced Research Questions
Q. What crystallographic techniques are optimal for resolving structural ambiguities in this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is preferred. For example, monoclinic crystals (space group P21/n) require data collection at low temperatures (e.g., 100 K) to minimize thermal motion. Weak intermolecular interactions (C–H···N) are modeled using SHELXPRO and visualized via ORTEP-3 .
Q. How do experimental and computational (DFT) structural parameters compare for sulfanyl-substituted analogs?
Density Functional Theory (DFT/B3LYP/6-311G(d)) predicts bond lengths and angles within 1–2% of XRD data. Discrepancies arise in torsional angles due to crystal packing forces absent in gas-phase calculations. Validate vibrational frequencies (FT-IR) against theoretical spectra to confirm functional groups .
Q. What strategies mitigate environmental risks during ecotoxicological testing of this compound?
Use standardized OECD guidelines for aquatic toxicity assays. For Danio rerio (Zebra danio), acute LC50 (96 h) is 4 mg/L. Monitor bioaccumulation potential via log Kow (2.3), and employ solid-phase extraction for trace analysis in water matrices .
Methodological Considerations
- Crystallography : Refinement in SHELXL requires high-resolution data (≤ 0.8 Å). Use TWINABS for twinned datasets .
- Computational Chemistry : Benchmark DFT functionals (e.g., B3LYP vs. M06-2X) to assess sensitivity to non-covalent interactions .
- Environmental Testing : Include positive controls (e.g., benzaldehyde) in toxicity assays to validate experimental conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
